Sodium 3-methoxyacrylate

Description

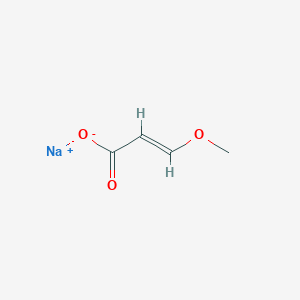

Sodium 3-methoxyacrylate is the sodium salt of 3-methoxyacrylic acid, characterized by a methoxy (-OCH₃) group attached to the α,β-unsaturated acrylate backbone. Sodium salts of acrylates generally exhibit enhanced water solubility compared to their ester counterparts, making them suitable for aqueous-phase reactions or as ionic intermediates in drug development.

Properties

Molecular Formula |

C4H5NaO3 |

|---|---|

Molecular Weight |

124.07 g/mol |

IUPAC Name |

sodium;(E)-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C4H6O3.Na/c1-7-3-2-4(5)6;/h2-3H,1H3,(H,5,6);/q;+1/p-1/b3-2+; |

InChI Key |

BMYABONBEFTWQL-SQQVDAMQSA-M |

Isomeric SMILES |

CO/C=C/C(=O)[O-].[Na+] |

Canonical SMILES |

COC=CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-methoxyacrylate can be synthesized through several methods. One common approach involves the reaction of methyl 3-methoxyacrylate with sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound often involves the use of phase transfer catalysts to enhance the reaction efficiency. For instance, a mixture of arylacetyl chloride and sodium methacrylate in acetonitrile, with triethylbenzylammonium chloride as a phase transfer catalyst, can be used to produce the compound .

Chemical Reactions Analysis

Carbonylation of Methyl Acetate

A one-pot method using methyl acetate and sodium methoxide under carbon monoxide (CO) pressure:

-

Reagents : Methyl acetate, sodium methoxide, CO gas, HCl, and acid catalysts (e.g., potassium bisulfate).

-

Conditions : 50°C, CO pressure of 2.8–3.2 MPa, followed by distillation and acid treatment.

Key Reaction Steps :

-

Carbonylation of methyl acetate to form intermediates.

-

Acid treatment to generate the ester.

Ether Exchange Reactions

3-methoxy-3-R-oxypropionate (R = propyl or butyl) reacts with methanol under acidic catalysis:

-

Catalysts : Potassium hydrogen sulfate, sodium pyrosulfate, or p-toluenesulfonic acid.

-

Conditions : Refluxing at 40–160°C for 10–24 hours, followed by vacuum distillation.

Reaction Mechanism :

Ester exchange between the propionate and methanol, facilitated by acid catalysts, leading to elimination of methanol and formation of the acrylate .

Polymerization Reactions

Methyl 3-methoxyacrylate undergoes free radical polymerization to form poly(methyl 3-methoxyacrylate) :

-

Initiators : Conventional azo compounds or controlled radical initiators (e.g., nitroxide-mediated systems).

-

Kinetics : Moderate polymerization rates, with activation/deactivation cycles enabling controlled synthesis .

Comparison of Polymerization Methods :

| Method | Key Features | Yield | References |

|---|---|---|---|

| Free Radical Polymerization | Uses azo initiators; forms linear polymers | Moderate | |

| Controlled Radical Polymerization | Captodative initiators; stable dormant chains | High |

Biochemical Relevance

In enzymatic studies, 3-methoxyacrylate intermediates form during β-lactamase inhibition:

-

Mechanism : Sulbactam derivatives react with β-lactamases, generating acrylate species via hydrolysis and rearrangement.

-

Kinetics : Slower formation compared to trans-enamine intermediates, suggesting delayed enzyme inhibition .

Thermochemical Data

While specific data for methyl 3-methoxyacrylate is limited, related sodium salts (e.g., sodium methoxide) show:

-

Enthalpy of Reaction :

-

Hydration :

Structural and Reactivity Insights

Scientific Research Applications

Sodium 3-methoxyacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-methoxyacrylate involves its interaction with specific molecular targets. For instance, in its role as a fungicide, the compound inhibits the electron transport chain in the mitochondria of fungi by binding to the Qo site of cytochrome b. This inhibition disrupts the production of adenosine triphosphate, leading to energy deficiency and cell death .

Comparison with Similar Compounds

Methyl 3-Methoxyacrylate (MOA)

Sodium Ethyl 3-Oxidoacrylate (CAS 58986-28-0)

Sodium Chloroacetate (CAS 3926-62-3)

- Structure : C₂H₂ClO₂Na.

- Key Differences : Chloro (-Cl) substituent instead of methoxy, leading to higher toxicity.

- Safety :

(E)-Methyl 3-(4-Methoxyphenyl)acrylate (CAS 832-01-9)

Material Science

- Methacrylate derivatives (e.g., 3-(Trimethoxysilyl)propyl methacrylate) are employed in polymer chemistry for silica particle functionalization and nanostructure synthesis .

Market Trends

- The methyl ester market is driven by pharmaceutical demand, with North America (US$12 million in 2024) and Asia-Pacific leading growth .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

| Compound | CAS Number | Molecular Weight (g/mol) | Key Applications | Toxicity Profile |

|---|---|---|---|---|

| This compound* | Not Available | ~118.06 (inferred) | Pharmaceutical intermediates | Low (inferred) |

| Methyl 3-Methoxyacrylate | 34846-90-7 | 116.11 | Rufinamide synthesis, fungicides | Moderate (skin irritant) |

| Sodium Chloroacetate | 3926-62-3 | 134.48 | Laboratory reagent | High (severe irritant) |

| Sodium Ethyl 3-Oxidoacrylate | 58986-28-0 | 115.11 | Research chemical | Not documented |

*Inferred data based on structural analogs.

Q & A

Q. What are the standard synthetic routes for Sodium 3-methoxyacrylate, and how are reaction conditions optimized?

this compound can be synthesized via nucleophilic substitution or esterification. For example, methyl acrylate derivatives (e.g., Methyl 3-methoxyacrylate) are synthesized using sodium methoxide as a base or nucleophile, as seen in the bromination of methyl acrylate followed by methoxylation . Key variables include temperature (e.g., 0–6°C storage for intermediates), stoichiometric ratios of reagents, and reaction time. Optimization involves monitoring purity via GC or HPLC and adjusting sodium methoxide concentration to maximize yield (reported up to 57.8% under controlled conditions) .

Q. Which analytical techniques are most effective for characterizing this compound?

Critical techniques include:

- NMR Spectroscopy : To confirm molecular structure and purity (e.g., methoxy and acrylate groups).

- Gas Chromatography (GC) : For assessing purity and identifying byproducts (e.g., GC used to verify 68.7% purity in synthesis) .

- Mass Spectrometry (MS) : To determine molecular weight (116.12 g/mol for methyl analogs) .

- Density and Melting Point Analysis : Physical properties like density (1.08 g/mL) and melting point (3–4°C) help validate compound identity .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, splash-resistant goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation risks .

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

- Spill Management : Neutralize with appropriate absorbents and avoid drainage contamination .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Cross-validation using complementary techniques is critical. For example:

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives.

- Comparative Literature Analysis : Reference established data for methyl analogs (e.g., boiling point 56°C at 18 mmHg) . Discrepancies may arise from impurities or isomerization; repurification via distillation or column chromatography is recommended .

Q. What factors influence the stability of this compound in aqueous vs. non-aqueous systems?

- Hydrolysis Sensitivity : The acrylate group is prone to hydrolysis in aqueous media. Use anhydrous solvents (e.g., THF) for reactions requiring stability .

- Thermal Degradation : Decomposition risks increase above 25°C; maintain low temperatures during synthesis .

- Oxygen Exposure : Free radical inhibitors (e.g., hydroquinone) can prevent polymerization in storage .

Q. How do solvent polarity and catalyst choice affect reaction kinetics in this compound-based polymerizations?

- Polar Solvents (e.g., DMF) : Enhance solubility of ionic intermediates but may slow acrylate polymerization.

- Radical Initiators (e.g., AIBN) : Accelerate chain-growth polymerization in non-aqueous emulsions .

- RAFT Polymerization : Enables controlled molecular weight distribution in methacrylate copolymers . Kinetic studies should monitor conversion rates via FTIR or gravimetry.

Q. What methodological pitfalls arise when scaling up this compound synthesis, and how are they addressed?

- Exothermic Reactions : Use jacketed reactors to control temperature during sodium methoxide addition .

- Byproduct Formation : Optimize stoichiometry to minimize dibromo intermediates (e.g., methyl 2,3-dibromopropanoate) .

- Purification Challenges : Scale-compatible techniques like fractional distillation improve yield (>95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.